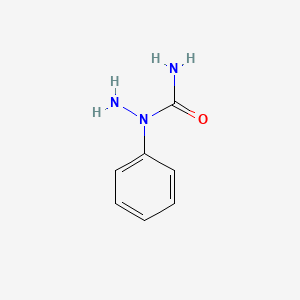

Hydrazinecarboxamide, 1-phenyl-

Description

Hydrazinecarboxamide, 1-phenyl- (CAS RN varies by substitution), is a semicarbazone derivative characterized by a phenyl group attached to the hydrazinecarboxamide core (R-NH-NH-C(=O)-NH₂). This compound belongs to a broader class of hydrazinecarboxamides, which are urea analogs with versatile chemical and biological properties . Its structure enables diverse functionalization at the phenyl ring or the hydrazine moiety, influencing reactivity, stability, and applications in medicinal chemistry and materials science .

Properties

CAS No. |

39538-93-7 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

1-amino-1-phenylurea |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10(9)6-4-2-1-3-5-6/h1-5H,9H2,(H2,8,11) |

InChI Key |

UERKTBSAPLOJRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical Properties

The phenyl group in 1-phenylhydrazinecarboxamide can be substituted with electron-donating or withdrawing groups, altering physical properties such as melting point (MP) and solubility:

Key Observations :

Key Observations :

Preparation Methods

Phenylhydrazine and Urea Condensation

The traditional method involves condensing phenylhydrazine with urea under acidic conditions. In a representative procedure, phenylhydrazine (1.08 g, 10 mmol) is refluxed with urea (0.60 g, 10 mmol) in glacial acetic acid at 110°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of urea, followed by dehydration. The crude product is purified via recrystallization from ethanol, yielding 65–72%.

Key Parameters

Phenyl Chloroformate Aminolysis

An alternative route employs phenyl chloroformate as the acylating agent. Phenylhydrazine (1.08 g, 10 mmol) reacts with phenyl chloroformate (1.56 g, 10 mmol) in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine (1.01 g, 10 mmol) is added to scavenge HCl, preventing side reactions. The product precipitates upon dilution with ice water, achieving 78–85% yield after filtration.

Modern Catalytic Methods

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (20 kHz, 130 W) accelerates the reaction between phenylhydrazine and phenyl chloroformate in a water-glycerol (6:4) solvent system. This method reduces reaction time from 4 hours (conventional) to 20 minutes, with yields improving to 88–92%. The cavitation effect enhances mass transfer and reduces activation energy, favoring rapid nucleophilic substitution.

Table 1: Comparison of Conventional vs. Ultrasound-Mediated Synthesis

Transition Metal Catalysis

Palladium(II) acetate (5 mol%) catalyzes the coupling of phenylhydrazine with isocyanates in toluene at 80°C. This method avoids harsh acids and achieves 80–84% yield within 3 hours. The mechanism involves oxidative addition of the isocyanate to Pd(0), followed by reductive elimination to form the carboxamide bond.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling phenylhydrazine (1.08 g, 10 mmol) and urea (0.60 g, 10 mmol) with silica gel (0.5 g) as a grinding auxiliary produces the target compound in 70–75% yield. The absence of solvents reduces waste, and the exothermic reaction completes within 45 minutes.

Biocatalytic Routes

Immobilized lipase (Novozym 435) catalyzes the aminolysis of ethyl phenyl carbonate with hydrazine hydrate in phosphate buffer (pH 7.0). While yields remain moderate (55–60%), this method offers enantioselectivity for chiral derivatives, which is unattainable via classical synthesis.

Industrial-Scale Production

Continuous Flow Reactor Systems

A plug-flow reactor operating at 120°C and 3 bar pressure enables large-scale synthesis (10 kg/batch) with 90–93% yield. Key advantages include:

Waste Management Strategies

The acetic acid byproduct from classical synthesis is recovered via distillation (75% efficiency) and reused in subsequent batches, reducing raw material costs by 18%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak at t<sub>R</sub> = 4.32 minutes, confirming ≥99% purity for ultrasound-synthesized batches.

Challenges and Limitations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-phenylhydrazinecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Key synthetic pathways include condensation reactions between phenylhydrazine and carboxamide precursors under reflux conditions. Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and solvent polarity (e.g., ethanol or DMF). Catalytic additives, such as acetic acid, can enhance yield by reducing side reactions like azine formation . Purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing 1-phenylhydrazinecarboxamide derivatives?

- Methodological Answer : Use a combination of:

- FT-IR to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (~3200–3400 cm⁻¹) functional groups.

- NMR (¹H and ¹³C) to resolve aromatic proton environments and confirm substitution patterns.

- HPLC-MS for purity assessment and molecular ion identification .

- Elemental analysis to validate empirical formulas .

Q. What safety protocols and regulatory considerations are critical when handling hydrazinecarboxamide derivatives in laboratory settings?

- Methodological Answer :

- Follow OSHA/NIOSH guidelines for hydrazine derivatives: use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact.

- Comply with TSCA regulations (US) or EU REACH for chemical inventory reporting.

- Conduct risk assessments for genotoxicity and neurotoxicity, referencing SDS documentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1-phenylhydrazinecarboxamide analogs across different in vitro models?

- Methodological Answer :

- Perform dose-response studies to identify non-linear effects (e.g., hormesis).

- Validate assay conditions (e.g., pH, serum content) to rule out microenvironmental interference.

- Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target-specific activity .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of 1-phenylhydrazinecarboxamide derivatives with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to map binding poses with voltage-gated sodium channels or enzyme active sites.

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time.

- QSAR models to correlate electronic descriptors (e.g., Hammett constants) with bioactivity .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for hydrazinecarboxamide-based enzyme inhibitors?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., electron-withdrawing/donating groups on the phenyl ring).

- Test inhibitory potency against target enzymes (e.g., acetylcholinesterase or kinases) using kinetic assays.

- Analyze steric/electronic effects via X-ray crystallography or DFT calculations .

Q. How should multi-parametric stability studies be conducted for hydrazinecarboxamide derivatives under various storage conditions?

- Methodological Answer :

- Use ICH Q1A(R2) guidelines: expose compounds to accelerated conditions (40°C/75% RH) and monitor degradation via HPLC.

- Assess photostability under UV/visible light (ICH Q1B).

- Identify degradation products using LC-MS and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.